![molecular formula C11H22N2O2 B13622031 tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and an aminomethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with 1-[1-(aminomethyl)cyclopropyl]ethylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure makes it a valuable scaffold for the development of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]methyl}carbamate
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]propyl}carbamate
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]butyl}carbamate
Uniqueness: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is unique due to its specific combination of functional groups. The presence of the tert-butyl group, cyclopropyl ring, and aminomethyl group imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it particularly useful in various scientific research applications.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-[1-[1-(aminomethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(11(7-12)5-6-11)13-9(14)15-10(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,14) |
Clé InChI |
GWFSLWSBNMXKND-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)CN)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


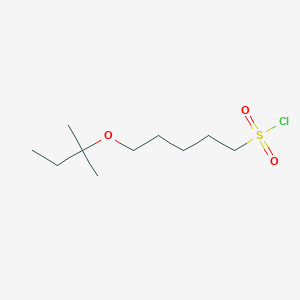
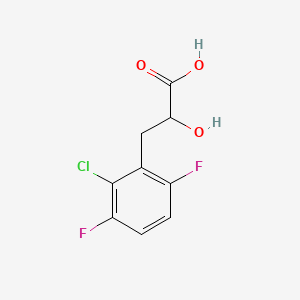
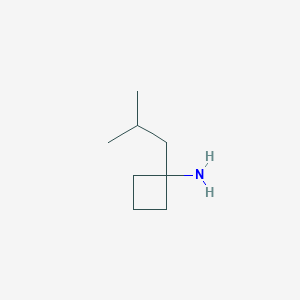
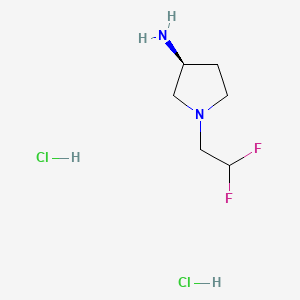
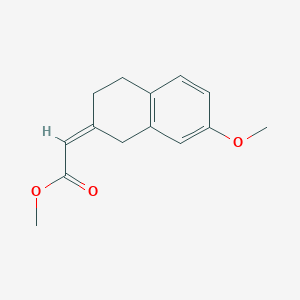

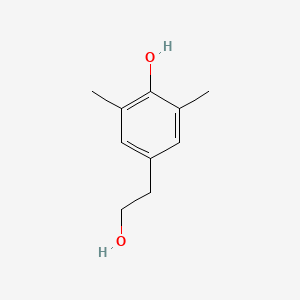

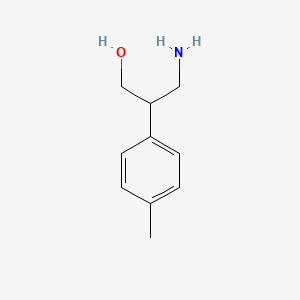
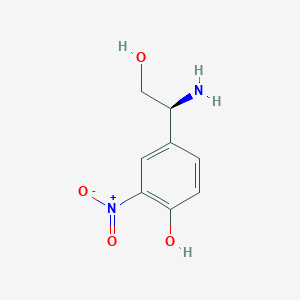
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
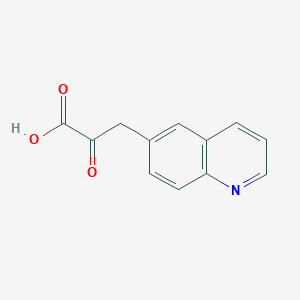

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)
